molecular formula C6H11N5O B7884274 2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one

2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one

Cat. No.: B7884274
M. Wt: 169.19 g/mol
InChI Key: GCKLGRUZDXSATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound “2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Industrial Production Methods: Industrial production of compound “2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Common reagents include halogens, alkyl halides, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Compound “2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin antibiotic with similar pharmacological actions.

    CID 5362065: A cephalosporin antibiotic used for treating bacterial infections.

    CID 5479530: A cephalosporin antibiotic with a broad spectrum of activity.

Uniqueness: Compound “2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one” is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

2-amino-6-(propan-2-ylamino)-1H-1,3,5-triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKLGRUZDXSATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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